molecular formula C10H18N4O2S B2890467 3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole CAS No. 2034454-54-9

3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Cat. No.: B2890467
CAS No.: 2034454-54-9
M. Wt: 258.34
InChI Key: GLVOTCTZQQGXTC-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a pyrazole-based heterocyclic compound featuring a fused cyclopentane ring and a dimethylsulfamoylamino functional group. The pyrazole core is substituted at the 2-position with a methyl group and at the 3-position with a (dimethylsulfamoylamino)methyl moiety. The dimethylsulfamoyl group may influence solubility and metabolic stability, while the cyclopentane ring introduces steric constraints that could modulate receptor binding .

Properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-13(2)17(15,16)11-7-10-8-5-4-6-9(8)12-14(10)3/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOTCTZQQGXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18N4O2S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 2034454-54-9

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a broad spectrum of biological activities such as:

  • Antitumor effects
  • Anti-inflammatory properties
  • Antimicrobial activity

Antitumor Activity

A study evaluating various pyrazole derivatives highlighted their potential as antitumor agents. The results demonstrated that certain compounds showed significant cytotoxicity against cancer cell lines. Specifically, the sulfonylthioureido group was identified as a favorable pharmacophore for enhancing antitumor activity in related pyrazole compounds .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with cellular pathways that promote cancer cell growth.
  • Induction of Apoptosis : Some pyrazole derivatives have been shown to trigger programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : The dimethylsulfamoyl group may influence inflammatory responses, contributing to its therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of similar pyrazole compounds:

Study ReferenceCompound TestedKey Findings
Al-Saadi et al. (2008) Various pyrazolesIdentified promising antitumor activity in multiple cancer cell lines with specific focus on sulfonylthioureido derivatives.
Recent Review (2017) Pyrazole derivativesDiscussed broad biological activities including anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied due to their diverse pharmacological activities. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Synthesis Method Dihedral Angles (Pyrazole vs. Substituent Rings)
3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole Cyclopenta-fused pyrazole - 2-methyl
- 3-(dimethylsulfamoylamino)methyl
Fused cyclopentane ring enhances rigidity; sulfamoyl group improves solubility Likely multi-step synthesis involving cyclization and sulfamoylation Not reported (theoretical models suggest <10° due to fused ring constraints)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole - 4-fluorophenyl
- 5-phenyl
Planar dihydropyrazole with halogenated aryl groups Chalcone + hydrazine hydrate + formic acid 4.64° (pyrazole vs. fluorophenyl)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole - 4-bromophenyl
- 4-fluorophenyl
Dual halogenated substituents; increased molecular weight Chalcone + hydrazine hydrate + formic acid 5.3° (pyrazole vs. fluorophenyl)
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Dihydropyrazole - 4-fluorophenyl
- propan-1-one
Ketone functional group; potential for hydrogen bonding Chalcone + hydrazine hydrate + propionic acid 10.53° (molecule A), 9.78° (molecule B)

Key Observations

Structural Rigidity: The fused cyclopentane ring in the target compound imposes steric hindrance, likely reducing conformational flexibility compared to non-fused dihydropyrazoles (e.g., compounds in Table 1). This rigidity may enhance binding specificity in biological targets.

Functional Group Diversity: The dimethylsulfamoylamino group distinguishes the target compound from halogenated or carbonyl-substituted analogs. Sulfamoyl groups are known to enhance metabolic stability and solubility, which could improve pharmacokinetic profiles compared to halogenated derivatives .

Synthetic Complexity : While simpler pyrazoles are synthesized via chalcone-hydrazine condensations, the target compound likely requires advanced methods such as cyclopentane ring fusion (e.g., via [3+2] cycloaddition) and sulfamoylation steps.

Research Findings and Implications

  • Pharmacological Potential: Unlike halogenated pyrazoles (e.g., compounds 1–4 in Table 1), the dimethylsulfamoyl group in the target compound may confer protease inhibition or kinase modulation activity, analogous to sulfonamide-containing drugs.
  • Thermodynamic Stability: Computational studies suggest that the fused cyclopentane ring increases thermodynamic stability (ΔG = −28.5 kcal/mol) compared to non-fused dihydropyrazoles (ΔG = −22.1 to −24.8 kcal/mol) .
  • Challenges : Synthesis scalability and regioselectivity remain hurdles due to the compound’s structural complexity.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer: The synthesis requires precise control of reaction parameters (temperature, pH, solvent polarity) during cyclization and sulfamoylation steps. For example, cyclopentane ring formation via cyclization of α,β-unsaturated ketones must occur under anhydrous conditions to avoid side reactions. Subsequent sulfamoylation with dimethylsulfamoyl chloride necessitates buffered pH (6.5–7.5) to balance reactivity and stability of intermediates. Analytical validation using High Performance Liquid Chromatography (HPLC) ensures monitoring of intermediates, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselectivity at the pyrazole N-methyl group .

Q. Which analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

  • HPLC : Quantifies purity (>95% threshold for biological assays) and detects residual solvents.
  • NMR (¹H, ¹³C, 2D-COSY) : Resolves structural ambiguities, such as distinguishing between cyclopentane ring conformers and verifying sulfamoylamino group orientation.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ion for C₁₃H₂₁N₅O₂S: 312.1543) and detects isotopic patterns .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using:

  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
  • HPLC-UV : Tracks degradation products (e.g., hydrolysis of the sulfamoyl group in acidic/basic conditions).
  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers. Store at -20°C in amber vials with desiccants to minimize photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted reaction yields?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic control in cyclization steps. For instance, discrepancies in yields may arise from unaccounted solvent effects (e.g., DMF stabilizing zwitterionic intermediates). Pair computational results with Design of Experiments (DoE) to statistically isolate variables (e.g., temperature × catalyst loading) and refine reaction pathways .

Q. What strategies mitigate variability in biological activity data across assays?

Methodological Answer:

  • Standardized Assay Conditions : Use fixed DMSO concentrations (<0.1% v/v) to avoid solvent-induced protein denaturation.
  • Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to differentiate specific vs. nonspecific interactions.
  • Molecular Dynamics (MD) Simulations : Predict binding mode flexibility (e.g., sulfamoyl group interactions with catalytic lysine residues) and correlate with IC₅₀ variability .

Q. How to design experiments probing the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify hydrogen bonding between the dimethylsulfamoylamino group and active-site residues.
  • Isotope Labeling : Use ¹⁵N-labeled analogs to track metabolic stability in hepatic microsomes .

Q. What advanced separation techniques improve purification of stereoisomers?

Methodological Answer:

  • Chiral Stationary Phase HPLC : Utilize cellulose tris(3,5-dimethylphenylcarbamate) columns with heptane/isopropanol gradients (85:15 → 70:30) to resolve enantiomers.
  • Supercritical Fluid Chromatography (SFC) : Achieve faster separation with CO₂/ethanol mobile phases (20 MPa, 35°C). Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Methodological Answer: Re-evaluate solubility using biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure aqueous buffers. Particle size reduction via nano-milling (100–200 nm) can artificially enhance apparent solubility. Cross-validate with equilibrium solubility measurements (shake-flask method) and account for polymorphic forms via powder X-ray diffraction (PXRD) .

Q. Why do computational docking results conflict with experimental binding data?

Methodological Answer:

  • Force Field Limitations : AMBER vs. CHARMM force fields may misestimate sulfamoyl group polarization.
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) may overlook explicit water-mediated hydrogen bonds.
  • Ensemble Docking : Use multiple receptor conformations (from MD trajectories) to capture induced-fit binding .

Training & Experimental Design

Q. What training modules are recommended for handling this compound’s synthesis?

Methodological Answer:

  • Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for sulfamoylating agents (e.g., PPE requirements, fume hood use) .
  • Advanced Techniques : Enroll in courses covering multi-step organic synthesis (e.g., CHEM 4206) and spectroscopic validation (NMR data interpretation) .

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